trans-2-Phenylcyclopropyl isocyanate
Overview
Description
trans-2-Phenylcyclopropyl isocyanate: is an organic compound with the molecular formula C10H9NO. It is characterized by a cyclopropyl ring substituted with a phenyl group and an isocyanate functional group. This compound is used in various chemical syntheses and has applications in scientific research, particularly in the identification of ligands for peroxisome proliferator-activated receptors .
Mechanism of Action
Target of Action
The primary target of trans-2-Phenylcyclopropyl isocyanate is the peroxisome proliferator-activated receptor (PPAR) ligands . PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes. They play essential roles in the regulation of cellular differentiation, development, and metabolism.
Mode of Action
this compound interacts with PPAR ligands by acting as an isocyanate monomer . Isocyanates are highly reactive molecules that can bind to a variety of biological targets, altering their function and leading to changes in the transcription of genes regulated by PPARs.
Biochemical Pathways
The interaction of this compound with PPAR ligands affects the PPAR signaling pathway . This pathway plays a crucial role in the regulation of lipid metabolism, inflammation, and cell proliferation. The downstream effects of this interaction can lead to changes in these biological processes.
Pharmacokinetics
Given its molecular weight of 15918 , it is likely to have good bioavailability
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its impact on PPAR-regulated gene transcription . By interacting with PPAR ligands, it can influence various biological processes, including lipid metabolism, inflammation, and cell proliferation.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-Phenylcyclopropyl isocyanate typically involves the reaction of trans-2-Phenylcyclopropylamine with phosgene or other isocyanate-forming reagents. The reaction is carried out under controlled conditions to ensure the formation of the desired isocyanate group .
Industrial Production Methods: Industrial production of isocyanates, including this compound, often utilizes the phosgene method. This method involves the reaction of amines with phosgene to produce isocyanates. due to the toxicity of phosgene, alternative non-phosgene methods are being explored, such as the thermal decomposition of carbamates .
Chemical Reactions Analysis
Types of Reactions: trans-2-Phenylcyclopropyl isocyanate undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as alcohols and amines to form urethanes and ureas, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as water and alcohols.
Common Reagents and Conditions:
Nucleophiles: Alcohols, amines, and water are common reagents that react with the isocyanate group.
Major Products Formed:
Urethanes: Formed from the reaction with alcohols.
Scientific Research Applications
trans-2-Phenylcyclopropyl isocyanate is used in various scientific research applications, including:
Comparison with Similar Compounds
- trans-2-Phenylcyclopropylamine
- trans-2-Phenylcyclopropane-1-carboxylic acid
- trans-2-Phenylcyclopropylmethanol
Uniqueness: trans-2-Phenylcyclopropyl isocyanate is unique due to its isocyanate functional group, which imparts distinct reactivity compared to other similar compounds. This reactivity makes it valuable in the synthesis of various derivatives and in scientific research applications .
Properties
IUPAC Name |
[(1S,2R)-2-isocyanatocyclopropyl]benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c12-7-11-10-6-9(10)8-4-2-1-3-5-8/h1-5,9-10H,6H2/t9-,10+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYUXVJAFBUZREW-VHSXEESVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N=C=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1N=C=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30188542 | |
Record name | (1)-trans-2-Phenylcyclopropyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30188542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35019-96-6, 63009-74-5 | |
Record name | rel-[(1R,2S)-2-Isocyanatocyclopropyl]benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35019-96-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1)-trans-2-Phenylcyclopropyl isocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035019966 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 63009-74-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80668 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (1)-trans-2-Phenylcyclopropyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30188542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (±)-trans-2-phenylcyclopropyl isocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.549 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | trans-2-Phenylcyclopropyl isocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
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